molecular formula C5H7ClF3N3 B2944769 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride CAS No. 2197061-99-5

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2944769
CAS No.: 2197061-99-5
M. Wt: 201.58
InChI Key: PHARLTSQRFVNAG-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable compound in synthetic organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted via a cascade diazotization/N-trifluoroethylation process, yielding the desired product in good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethylated pyrazole derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride stands out due to its specific structure, which combines the reactivity of the pyrazole ring with the unique properties of the trifluoroethyl group. This combination makes it a versatile compound in various fields of research and application.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-4(9)1-2-10-11;/h1-2H,3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHARLTSQRFVNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197061-99-5
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine hydrochloride
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